molecular formula C12H14O B11938010 2-Cyclohexen-1-ol, 1-phenyl- CAS No. 60174-90-5

2-Cyclohexen-1-ol, 1-phenyl-

Cat. No.: B11938010
CAS No.: 60174-90-5
M. Wt: 174.24 g/mol
InChI Key: KFFCUSDXQXMLDO-UHFFFAOYSA-N
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Description

2-Cyclohexen-1-ol, 1-phenyl- is an organic compound with the molecular formula C12H14O It is a derivative of cyclohexene, where a phenyl group is attached to the first carbon and a hydroxyl group is attached to the second carbon of the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Cyclohexen-1-ol, 1-phenyl- can be synthesized through several methods. One common method involves the reaction of phenylmagnesium bromide with cyclohexenone, followed by hydrolysis. The reaction conditions typically include anhydrous ether as a solvent and a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of 2-Cyclohexen-1-ol, 1-phenyl- often involves catalytic hydrogenation of phenyl-substituted cyclohexenone. This process requires specific catalysts such as palladium or platinum and is carried out under high pressure and temperature to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexen-1-ol, 1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form cyclohexanol derivatives.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Phenylcyclohexanone or phenylcyclohexanal.

    Reduction: Phenylcyclohexanol.

    Substitution: Bromophenylcyclohexenol or nitrophenylcyclohexenol.

Scientific Research Applications

2-Cyclohexen-1-ol, 1-phenyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of fragrances and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclohexen-1-ol, 1-phenyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions with aromatic amino acids in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexen-3-ol
  • 1-Cyclohexen-3-ol
  • 2-Cyclohexenol
  • 3-Hydroxycyclohexene
  • Cyclohex-2-ene-1-ol

Uniqueness

2-Cyclohexen-1-ol, 1-phenyl- is unique due to the presence of both a phenyl group and a hydroxyl group on the cyclohexene ring. This combination imparts distinct chemical properties, making it more versatile in various chemical reactions and applications compared to its similar compounds.

Properties

CAS No.

60174-90-5

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

1-phenylcyclohex-2-en-1-ol

InChI

InChI=1S/C12H14O/c13-12(9-5-2-6-10-12)11-7-3-1-4-8-11/h1,3-5,7-9,13H,2,6,10H2

InChI Key

KFFCUSDXQXMLDO-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)(C2=CC=CC=C2)O

Origin of Product

United States

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